molecular formula C21H16FN3O B4139461 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No. B4139461
M. Wt: 345.4 g/mol
InChI Key: SDUDAWOFEQZWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, also known as MIP-1, is a small molecule compound that has gained significant attention in the field of cancer research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves the inhibition of the protein kinase CK2, which plays a crucial role in cell survival and proliferation. By inhibiting CK2, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-tumor activity, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in humans.

Future Directions

There are several future directions for research on 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. Another direction is the investigation of the potential synergistic effects of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in humans, as well as its potential as a treatment for inflammatory diseases.
Conclusion:
In conclusion, 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a small molecule compound with promising potential as an anti-cancer agent. Its specificity for cancer cells and minimal toxicity in normal cells make it an attractive candidate for cancer therapy. Further research is needed to optimize its synthesis, dosage, and administration route, as well as to explore its potential as a treatment for inflammatory diseases.

Scientific Research Applications

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor activity of 2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in mouse models of breast cancer and lung cancer.

properties

IUPAC Name

2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c1-14-9-10-25-13-19(24-20(25)11-14)15-5-4-6-16(12-15)23-21(26)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUDAWOFEQZWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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